

# Adb-butinaca CAS registry number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to ADB-BUTINACA

#### Introduction

ADB-BUTINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the class of new psychoactive substances (NPS).[1][2][3] Structurally, it is an indazole-3-carboxamide derivative, distinguished by a butyl tail substituent. [1] First detected in Sweden in July 2019, its prevalence has since been reported in numerous countries in seized materials and biological samples.[1][4][5] Like many SCRAs, ADB-BUTINACA poses a significant risk to public health, with its use being associated with severe adverse effects and fatal intoxications.[1][2] This guide provides a comprehensive technical overview of ADB-BUTINACA, intended for researchers, scientists, and drug development professionals.

# **Chemical Identification and Nomenclature**

The chemical identity of **ADB-BUTINACA** is defined by its IUPAC name and CAS Registry Number. The molecule contains an asymmetric carbon, leading to (S)- and (R)-enantiomers, with the (S)-enantiomer being the biologically active form.[1]



| Identifier                           | Value                                                                                            |  |
|--------------------------------------|--------------------------------------------------------------------------------------------------|--|
| IUPAC Name                           | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide[1][2]                 |  |
| (S)-Enantiomer IUPAC Name            | N-[(1S)-1-(aminocarbonyl)-2,2-<br>dimethylpropyl]-1-butyl-1H-indazole-3-<br>carboxamide[1][6][7] |  |
| CAS Registry Number (Racemate)       | 2666932-43-8[1]                                                                                  |  |
| CAS Registry Number ((S)-Enantiomer) | 2682867-55-4[1][6][7][8][9]                                                                      |  |
| Molecular Formula                    | C <sub>18</sub> H <sub>26</sub> N <sub>4</sub> O <sub>2</sub> [1][6][7][9]                       |  |
| Molecular Weight                     | 330.43 g/mol [1][9]                                                                              |  |

# **Pharmacological Profile**

**ADB-BUTINACA** is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), exhibiting high binding affinity for both.[1][2] Its effects are similar to other potent CB1 agonists, which are associated with a high potential for abuse and dependence.[2]

## **Receptor Binding and Functional Activity**

The following table summarizes the key pharmacological parameters of **ADB-BUTINACA**.



| Parameter                          | Receptor           | Value              | Reference<br>Compound |
|------------------------------------|--------------------|--------------------|-----------------------|
| Binding Affinity (K <sub>i</sub> ) | CB1                | 0.299 nM[1][9][10] | -                     |
| CB2                                | 0.912 nM[1][9][10] | -                  |                       |
| Functional Activity (EC50)         | CB1                | 0.67 nM[1]         | -                     |
| CB2                                | 4.1 nM[1]          | -                  |                       |
| Efficacy (E <sub>max</sub> )       | CB1                | 113% ± 3%[1]       | CP55,940              |
| CB2                                | 101% ± 3%[1]       | CP55,940           |                       |

# **Cannabinoid Receptor Signaling Pathway**

As a CB1/CB2 receptor agonist, **ADB-BUTINACA** initiates a cascade of intracellular events upon binding. The receptors are G-protein coupled receptors (GPCRs) that primarily couple to the  $G_i/G_o$  family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.





Click to download full resolution via product page

Caption: Generalized CB1/CB2 Receptor Signaling Pathway.



# **Synthesis Protocols**

The illicit manufacturing of **ADB-BUTINACA** can be accomplished through relatively straightforward chemical procedures using readily available reagents.[1] Two primary synthetic routes have been identified: a traditional multi-step synthesis and a more recent single-step method utilizing a "tail-less" precursor.

### **Multi-Step Synthesis**

A common laboratory synthesis for (S)-**ADB-BUTINACA** involves a three-step process starting from methyl indazole-3-carboxylate.[1] While the specific reaction conditions can vary, the general sequence involves:

- N-Alkylation: The indazole nitrogen is alkylated with a butyl group.
- Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid.
- Amide Coupling: The resulting carboxylic acid is coupled with the appropriate tertleucinamide moiety.

## **Single-Step Synthesis from Precursor**

An emerging trend in clandestine production involves the use of tail-less precursors, such as ADB-INACA, which can be converted to the final product in a single step.[11][12] This method simplifies the synthesis process for illicit manufacturers.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. cdn.who.int [cdn.who.int]
- 2. ADB-BUTINACA Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Adb-butinaca | C18H26N4O2 | CID 155907792 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ADB-BUTINACA Wikipedia [en.wikipedia.org]
- 10. ADB-BINACA Wikipedia [en.wikipedia.org]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity [cfsre.org]
- To cite this document: BenchChem. [Adb-butinaca CAS registry number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818885#adb-butinaca-cas-registry-number-and-iupac-nomenclature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com